1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Cancer Research Cellular Differentiation Oncology

This chemically defined tool compound features a 3,4,5-triethoxybenzoyl motif conferring distinct SAR for nuclear receptor and CYP enzyme profiling. Unlike unsubstituted analogs, it delivers a quantifiable CYP11B1 IC50 (1.47 µM) and differential ROR-alpha/gamma activity, enabling rigorous selectivity controls in Th17 disease models. Essential for monocyte differentiation pathway research and ADME-Tox reference panels. Replace with a 'close' analog risks invalidating target engagement and metabolic stability data.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B334227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Triethoxybenzoyl)pyrrolidine
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC2
InChIInChI=1S/C17H25NO4/c1-4-20-14-11-13(17(19)18-9-7-8-10-18)12-15(21-5-2)16(14)22-6-3/h11-12H,4-10H2,1-3H3
InChIKeyCWEJXJDWOBIEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Triethoxybenzoyl)pyrrolidine: A Multifunctional Pyrrolidine Scaffold for Targeted Research


1-(3,4,5-Triethoxybenzoyl)pyrrolidine (CAS 349115-23-7) is a synthetic small molecule featuring a pyrrolidine core linked to a 3,4,5-triethoxybenzoyl moiety . This specific molecular architecture endows it with distinct physicochemical properties and a unique polypharmacological profile, differentiating it from other benzoyl-pyrrolidine analogs. It is primarily utilized as a research tool to investigate diverse biological targets, including nuclear receptors, differentiation pathways, and cytochrome P450 enzymes, making it a valuable asset for exploring complex signaling networks in oncology and immunology .

Why Generic Benzoyl-Pyrrolidine Analogs Cannot Replace 1-(3,4,5-Triethoxybenzoyl)pyrrolidine


Substitution with generic benzoyl-pyrrolidine analogs is scientifically unsound due to the pronounced structure-activity relationship (SAR) defined by the 3,4,5-triethoxy substitution pattern. Unlike simple unsubstituted benzoyl-pyrrolidines or those with different substitution patterns (e.g., methoxy), this compound exhibits a unique 'activity fingerprint' across multiple targets, as documented in public bioactivity databases . For instance, while many in-class compounds show broad CYP inhibition, this compound's specific interaction with CYP11B1 and CYP2C19 is quantified, indicating a distinct metabolic interaction profile . Furthermore, its documented ability to induce cellular differentiation, a property not inherent to the pyrrolidine core alone, is directly attributed to the specific 3,4,5-triethoxybenzoyl group . Replacing this compound with a 'close' analog would therefore invalidate research data by introducing uncontrolled variables in target engagement, metabolic stability, and functional cellular outcomes.

Quantitative Differentiation of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine: A Comparative Evidence Review


Cellular Differentiation Induction vs. Galloyl Pyrrolidine Anti-Tumor Activity

While galloyl pyrrolidine derivatives (e.g., 3,4,5-trimethoxybenzoyl analogs) are primarily designed as MMP-2/9 inhibitors (with an IC50 of 0.9 nM for the most potent compound), 1-(3,4,5-Triethoxybenzoyl)pyrrolidine demonstrates a functionally distinct mode of action by inducing the differentiation of undifferentiated cells into monocytes . This property suggests a therapeutic potential in cancer via differentiation therapy, a mechanism not reported for the trimethoxy analog series. The quantifiable difference lies in the functional cellular outcome rather than a direct enzyme inhibition potency.

Cancer Research Cellular Differentiation Oncology

Selective Nuclear Receptor Profiling: ROR-alpha Inverse Agonism

1-(3,4,5-Triethoxybenzoyl)pyrrolidine exhibits a selective profile against nuclear receptors. It acts as an inverse agonist of ROR-alpha with an IC50 > 20,000 nM, a relatively weak but quantifiable activity. This contrasts with other ROR-gamma targeting compounds in the pyrrolidine class that can achieve low nanomolar potencies (e.g., EC50 of 10 nM) . This differential activity profile is critical for researchers aiming to dissect the distinct roles of ROR isoforms (alpha vs. gamma) in Th17 cell differentiation and autoimmune pathogenesis without cross-reactivity.

Immunology Nuclear Receptor Research Autoimmune Disease

Quantified CYP450 Inhibition: CYP11B1 and CYP2C19

The metabolic interference profile of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine is quantitatively defined. It inhibits human CYP11B1 with an IC50 of 1,470 nM and CYP2C19 with an IC50 of 50,000 nM . This is a significant differentiator from other pyrrolidine-based compounds, which may exhibit broader or more potent CYP inhibition (e.g., some show CYP inhibition at <100 nM), leading to higher risks of drug-drug interactions or metabolic instability. The specific and relatively modest inhibition of CYP11B1 is a verifiable property that can guide experimental design in vivo.

Drug Metabolism ADME-Tox Pharmacokinetics

Targeted Research Applications for 1-(3,4,5-Triethoxybenzoyl)pyrrolidine Based on Quantitative Evidence


Probing ROR Isoform Selectivity in Th17 Cell Differentiation

This compound is optimally suited as a selectivity control in studies investigating ROR-gamma's role in Th17-mediated autoimmune diseases (e.g., psoriasis, multiple sclerosis). Its weak inverse agonist activity on ROR-alpha (IC50 > 20 µM) provides a benchmark, ensuring that any observed phenotypic effects from ROR-gamma modulation are not inadvertently due to ROR-alpha crosstalk. This allows for more precise validation of ROR-gamma as a therapeutic target.

Investigating Differentiation-Inducing Mechanisms in Oncology

As a chemically defined tool compound, 1-(3,4,5-Triethoxybenzoyl)pyrrolidine can be used to dissect the signaling pathways governing monocyte differentiation from undifferentiated precursors . Unlike cytotoxic agents or MMP inhibitors, its distinct mechanism makes it a valuable probe for differentiation therapy research, particularly in hematological malignancies, where inducing terminal differentiation is a clinically validated strategy.

Metabolic Stability Assessment in ADME-Tox Assays

The compound's characterized CYP inhibition profile (CYP11B1 IC50 1.47 µM) makes it a useful reference standard in ADME-Tox panels. Researchers can use it as a moderate inhibitor control when screening new chemical entities for CYP-mediated drug-drug interaction potential or when validating in vitro metabolism assays, providing a data point with known, quantifiable activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.